2-cloro-N-(2-((6-((4-metilpiridin-2-il)amino)pirimidin-4-il)amino)etil)bencenosulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

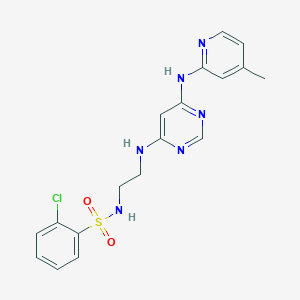

2-chloro-N-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H19ClN6O2S and its molecular weight is 418.9. The purity is usually 95%.

BenchChem offers high-quality 2-chloro-N-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Applications

Recent studies have indicated that compounds with similar structural frameworks to 2-chloro-N-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide exhibit significant cytotoxic activity against various cancer cell lines. For instance, new sulfonamide derivatives have shown promising results in inhibiting the proliferation of cancer cells, including colon, breast, and cervical cancers .

Case Study: Antitumor Activity

A series of sulfonamide derivatives were synthesized and evaluated for their anticancer properties. The results demonstrated that these compounds could induce apoptosis in cancer cells, highlighting their potential as therapeutic agents .

Antimicrobial Activity

The compound also shows potential antibacterial properties. In a study examining the biological activity of related compounds, it was found that certain benzenesulfonamide derivatives inhibited the growth of various bacterial strains. This suggests that 2-chloro-N-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide could be explored further for its antimicrobial potential .

Table: Summary of Antimicrobial Activity

In Silico Studies

In silico studies have been conducted to evaluate the pharmacokinetic properties of similar compounds. These studies assess parameters such as absorption, distribution, metabolism, excretion, and toxicity (ADMET). The findings suggest that compounds with a similar structure may possess favorable drug-likeness characteristics and low toxicity risks, making them suitable candidates for further development in drug discovery .

Mecanismo De Acción

Target of Action

It is suggested that it may have a role in inhibitingcollagen prolyl-4-hydroxylase , an enzyme involved in collagen synthesis. This enzyme is crucial for the stability of the triple helix structure of collagen, and its inhibition can lead to decreased collagen production.

Mode of Action

Given its potential role as a collagen prolyl-4-hydroxylase inhibitor, it may interact with this enzyme and inhibit its activity, leading to a decrease in collagen production .

Biochemical Pathways

The compound likely affects the collagen synthesis pathway by inhibiting the activity of collagen prolyl-4-hydroxylase . This enzyme catalyzes the formation of 4-hydroxyproline, a key amino acid in collagen. By inhibiting this enzyme, the compound could potentially disrupt the formation of the triple helix structure of collagen, leading to decreased collagen production.

Result of Action

The compound’s action results in the inhibition of collagen prolyl-4-hydroxylase, leading to a decrease in collagen production . This could potentially be beneficial in conditions where there is excessive collagen production, such as in fibrotic diseases.

Actividad Biológica

2-chloro-N-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide, often referred to by its chemical formula, exhibits significant biological activity, particularly in the context of medicinal chemistry. This compound is a derivative of benzenesulfonamide and has been studied for its potential therapeutic applications, especially as a kinase inhibitor in cancer treatment.

Chemical Structure and Properties

The molecular formula of the compound is C16H18ClN5O2S, with a molecular weight of approximately 394.28 g/mol. The structure includes a chloro group, a sulfonamide moiety, and a pyrimidine ring, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H18ClN5O2S |

| Molecular Weight | 394.28 g/mol |

| CAS Number | 302964-08-5 |

| Solubility | Soluble in DMSO |

| Storage Conditions | Inert atmosphere, 2-8°C |

The biological activity of this compound primarily stems from its ability to inhibit specific kinases involved in cell signaling pathways that regulate cell proliferation and survival. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Kinase Inhibition

Research has indicated that compounds with similar structures act as effective inhibitors of various kinases, such as:

- EGFR (Epidermal Growth Factor Receptor) : Inhibition leads to decreased signaling for cell division.

- VEGFR (Vascular Endothelial Growth Factor Receptor) : Reduces angiogenesis, which is critical for tumor growth.

Case Studies and Research Findings

Several studies have explored the biological effects of sulfonamide derivatives, including the compound .

- Anticancer Activity : A study demonstrated that related benzenesulfonamide derivatives exhibited cytotoxic effects on various cancer cell lines, suggesting that the target compound may have similar properties. The mechanism was attributed to the inhibition of kinase activity linked to tumor progression .

- Cardiovascular Effects : Another investigation focused on the cardiovascular impact of sulfonamide derivatives. It was found that certain compounds could modulate perfusion pressure and coronary resistance in isolated rat heart models, indicating potential implications for cardiovascular health .

- Docking Studies : Computational studies utilizing molecular docking simulations have shown that the compound can interact favorably with target proteins involved in cancer pathways. These studies provide insights into how structural modifications can enhance binding affinity and specificity .

Propiedades

IUPAC Name |

2-chloro-N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN6O2S/c1-13-6-7-20-17(10-13)25-18-11-16(22-12-23-18)21-8-9-24-28(26,27)15-5-3-2-4-14(15)19/h2-7,10-12,24H,8-9H2,1H3,(H2,20,21,22,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGSZISUBZMSNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=NC=NC(=C2)NCCNS(=O)(=O)C3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.